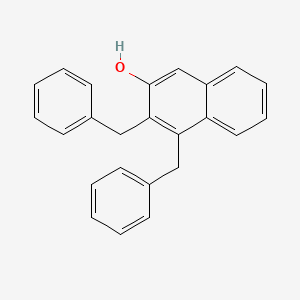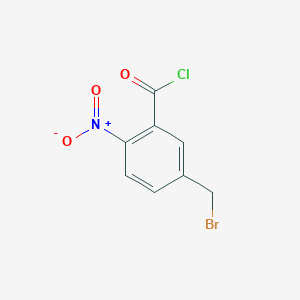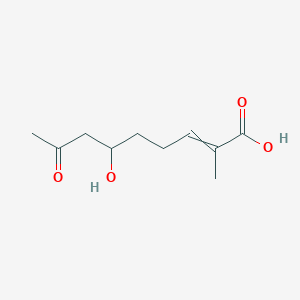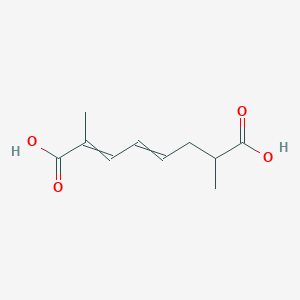
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol typically involves the alkylation of a benzene ring with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 2-methylpropyl chloride in the presence of AlCl3 to form 2-(2-methylpropyl)benzene.
Second Alkylation: The resulting product undergoes a second Friedel-Crafts alkylation with pentyl chloride to yield 2-(2-Methylpropyl)-5-pentylbenzene.
Hydroxylation: The final step involves hydroxylation of the benzene ring at the 1,4-positions using a suitable oxidizing agent such as potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, signal transduction pathways, and gene expression, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylpropyl)benzene-1,4-diol: Lacks the pentyl group, resulting in different chemical and biological properties.
5-Pentylbenzene-1,4-diol: Lacks the 2-methylpropyl group, affecting its reactivity and applications.
2-(2-Methylpropyl)-benzene-1,4-diol: Similar structure but without the pentyl group, leading to variations in its chemical behavior.
Uniqueness
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is unique due to the presence of both the 2-methylpropyl and pentyl groups, which confer distinct steric and electronic effects
Propriétés
Numéro CAS |
116423-27-9 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-pentylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-12-9-15(17)13(8-11(2)3)10-14(12)16/h9-11,16-17H,4-8H2,1-3H3 |
Clé InChI |
SOZBAGRGGQHQFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C=C1O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)





![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)



![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)

